MT3 Melatonin Receptor Selectivity: 4-Nitroindole Core Confers Nanomolar Affinity Unattainable with 6- or 7-Nitro Isomers
The 4-nitroindole scaffold, which is present in 7-methoxy-4-nitro-1H-indole, exhibits high affinity (nanomolar) and selectivity for the MT3 melatoninergic binding site. In a direct head-to-head comparison, 4-nitroindole (compound 5) showed nanomolar MT3 affinity, whereas the 6-nitro (6) and 7-nitro (22) isomers lost MT3 affinity while retaining MT1 and MT2 affinities [1].
| Evidence Dimension | MT3 receptor binding affinity |
|---|---|
| Target Compound Data | 4-nitroindole (core scaffold) shows nanomolar affinity for MT3 |
| Comparator Or Baseline | 6-nitroindole and 7-nitroindole lose MT3 affinity |
| Quantified Difference | Loss of MT3 affinity for 6-/7-nitro isomers vs. retained high affinity for 4-nitro isomer |
| Conditions | Radioligand binding assays using melatonin receptor subtypes MT1, MT2, MT3 |
Why This Matters
For researchers targeting MT3 receptors (e.g., in circadian rhythm or cancer studies), the 4-nitroindole core is essential for MT3 engagement, making 7-methoxy-4-nitro-1H-indole a strategic starting point over 6- or 7-nitro substituted analogs.
- [1] Leclerc V, et al. Synthesis of nitroindole derivatives with high affinity and selectivity for melatoninergic binding sites MT3. J Med Chem. 2002;45(9):1853-1859. PMID: 11960497 View Source
